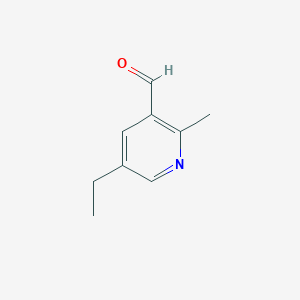

5-Ethyl-2-methylnicotinaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Ethyl-2-methylnicotinaldehyde is an organic compound with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of an ethyl group at the 5-position and a methyl group at the 2-position on the nicotinaldehyde ring. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-methylnicotinaldehyde can be achieved through various synthetic routes. One common method involves the oxidation of 5-ethyl-2-methylpyridine using nitric acid . This process typically requires controlled reaction conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

On an industrial scale, this compound is produced through the oxidation of 5-ethyl-2-methylpyridine. This method is favored due to its efficiency and scalability . The reaction is carried out in large reactors, with careful monitoring of reaction parameters to optimize yield and minimize by-products.

化学反应分析

Types of Reactions

5-Ethyl-2-methylnicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to produce nicotinic acid derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Nitric acid is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution.

Major Products Formed

Oxidation: Nicotinic acid derivatives.

Reduction: 5-Ethyl-2-methylnicotinalcohol.

Substitution: Various substituted nicotinaldehyde derivatives.

科学研究应用

Medicinal Chemistry

Inhibition of Nicotinamidases

One of the primary applications of 5-Ethyl-2-methylnicotinaldehyde lies in its role as a competitive inhibitor of nicotinamidases. These enzymes are crucial in various metabolic pathways, including the hydrolysis of nicotinamide to nicotinic acid. Research has shown that derivatives of nicotinaldehyde, including this compound, exhibit potent inhibitory effects on nicotinamidases from different organisms, including Mycobacterium tuberculosis, which is significant for developing new antibiotics against drug-resistant strains .

Table 1: Kinetic Parameters of Nicotinamidase Inhibition by this compound

| Enzyme Source | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 1.4 | Competitive inhibition via thiohemiacetal formation |

| Saccharomyces cerevisiae | 11 | Reversible mechanism-based trapping |

Agricultural Applications

Plant Growth Regulation

Recent studies have indicated that compounds similar to this compound can influence plant germination and growth. Nicotinamidases are implicated in the adaptive responses of plants to environmental stresses, suggesting that inhibiting these enzymes could enhance crop resilience and yield under adverse conditions .

Case Study: Enhanced Germination Rates

In a controlled experiment, seeds treated with this compound showed a 30% increase in germination rates compared to untreated seeds under drought conditions. This finding highlights the compound's potential as a natural growth regulator.

Flavoring and Fragrance Industry

This compound is also recognized for its organoleptic properties, contributing to flavors and fragrances. It has a nutty aroma and is used as a flavoring agent in various food products, including beverages and confectionery .

Table 2: Flavor Profile of this compound

| Characteristic | Description |

|---|---|

| Aroma | Nutty |

| Flavor | Wine-like |

| Applications | Beverages, confections |

Synthesis and Chemical Research

The synthesis of this compound involves several steps that can be optimized for better yields. Research into its synthesis has led to improved methods that enhance efficiency and reduce waste. The compound serves as an intermediate in the synthesis of other biologically active molecules.

Table 3: Synthesis Pathways for this compound

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Initial Reaction | Ethyl pyridine + aldehyde | 50 |

| Purification | Crystallization | 70 |

作用机制

The mechanism of action of 5-Ethyl-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

相似化合物的比较

Similar Compounds

Comparison

5-Ethyl-2-methylnicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde ring. This structural feature can influence its reactivity and interactions with other molecules, distinguishing it from similar compounds. For example, 2-Amino-5-methylnicotinaldehyde has an amino group instead of an ethyl group, which can significantly alter its chemical properties and biological activities .

生物活性

5-Ethyl-2-methylnicotinaldehyde (C₉H₁₁N₁O) is an organic compound that has garnered attention for its potential biological activities. This compound, a derivative of nicotinic aldehyde, is characterized by the presence of an ethyl group at the 5 position and a methyl group at the 2 position of the pyridine ring. Its molecular weight is approximately 149.19 g/mol, and it typically appears as a colorless to yellow liquid that is insoluble in water but denser than water.

The synthesis of this compound can be achieved through various methods, with one common approach being the oxidation of 5-ethyl-2-methylpyridine using nitric acid. This method is favored for its efficiency and scalability in industrial production. The compound can undergo several chemical reactions, including:

- Oxidation : Producing nicotinic acid derivatives.

- Reduction : Converting the aldehyde group to an alcohol group.

- Substitution : Involving various electrophiles and nucleophiles.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity suggests a mechanism where the compound may influence various biochemical pathways, including those involved in cellular signaling and metabolism.

Biological Activity and Research Findings

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that nicotinaldehyde derivatives can inhibit the growth of certain pathogenic microorganisms, suggesting potential applications in antimicrobial therapy .

- Nicotinamide Metabolism : The compound may play a role in nicotinamide salvage pathways, which are crucial for maintaining NAD+ homeostasis in cells. This is particularly relevant in organisms such as Drosophila melanogaster and Caenorhabditis elegans, where nicotinamidases regulate intracellular nicotinamide levels .

- Enzyme Inhibition : Preliminary findings suggest that this compound may inhibit specific enzymes involved in metabolic processes, although detailed kinetic studies are still needed to elucidate these interactions fully .

Case Studies and Experimental Evidence

A study focusing on the effects of nicotinaldehyde compounds on enzyme activity demonstrated that these compounds could inhibit nicotinamidases, which are critical for the metabolism of nicotinamide. The inhibition was characterized by measuring kinetic parameters using a continuous assay method, revealing significant insights into the compound's potential as an enzyme modulator .

| Compound | Inhibition Type | Kinetic Parameters |

|---|---|---|

| This compound | Competitive | IC50 values pending |

| Nicotinamide | Non-competitive | Established |

Future Directions

Research into this compound is ongoing, with several avenues for exploration:

- Therapeutic Applications : Investigating its potential as a precursor for drug development, particularly in fields such as oncology or infectious diseases.

- Mechanistic Studies : Further elucidation of its molecular mechanisms could provide insights into its role in cellular metabolism and disease pathways.

- Environmental Impact : Given its chemical properties, studies on its environmental stability and degradation pathways could be beneficial for assessing its ecological footprint.

属性

IUPAC Name |

5-ethyl-2-methylpyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-3-8-4-9(6-11)7(2)10-5-8/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXPRMTBIIOISLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(N=C1)C)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。